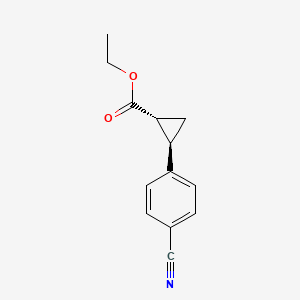

Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans-

Descripción general

Descripción

Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes a cyclopropane ring and a cyanophenyl group, making it an interesting subject for scientific studies.

Métodos De Preparación

The synthesis of Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic esters as reagents under mild and functional group tolerant conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organoboron compounds, which facilitate the formation of new carbon–carbon bonds . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted cyclopropane derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

This compound serves as a precursor in the synthesis of biologically active molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it a valuable building block for drug development. Research indicates that derivatives of cyclopropanecarboxylic acid may exhibit therapeutic properties, particularly in targeting specific molecular pathways involved in disease processes.

Case Study: Interaction with Biological Targets

Preliminary studies suggest that cyclopropanecarboxylic acid derivatives can interact with proteins and nucleic acids, which is crucial for drug design. For instance, compounds derived from this acid have shown promise in inhibiting leukotriene C4 synthase, potentially aiding in the treatment of inflammatory diseases .

Agrochemical Applications

The compound has been identified as having insecticidal and acaricidal properties. Research has demonstrated that cyclopropanecarboxylic acid esters can effectively control agricultural pests while exhibiting low toxicity to mammals. This makes them suitable for use in crop protection without posing significant risks to human health or the environment.

Case Study: Insecticidal Activity

A patent describes the synthesis of cyclopropanecarboxylic acid esters that demonstrate strong insecticidal activity against pests such as houseflies and agricultural insects like armyworms. The low toxicity profile allows for application in food crops before harvest .

Material Science Applications

In materials science, cyclopropanecarboxylic acid derivatives are explored for their potential in developing new materials with specific properties. Their unique reactivity allows for the creation of polymers and other materials that could have applications in coatings, adhesives, and other industrial uses.

Chemical Reactions and Mechanisms

The compound can participate in various synthetic reactions, including the Suzuki–Miyaura coupling reaction, which is significant for forming carbon-carbon bonds in complex organic molecules . Understanding these mechanisms is essential for optimizing its use in material synthesis.

Mecanismo De Acción

The mechanism by which Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst, leading to the formation of new carbon–carbon bonds . The exact molecular targets and pathways involved can vary depending on the specific application and conditions.

Comparación Con Compuestos Similares

Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- can be compared with other similar compounds, such as boronic esters and other cyclopropane derivatives. These compounds share some structural similarities but may differ in their reactivity and applications. For instance, boronic esters are known for their ease of purification and use in synthesis, making them valuable tools in organic chemistry . The uniqueness of Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- lies in its specific structure and the resulting chemical properties that make it suitable for a variety of research and industrial applications.

Actividad Biológica

Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- (CAS number: 132145-60-9) is a compound characterized by its unique cyclopropane ring structure and para-cyanophenyl substituent. Its molecular formula is C₁₃H₁₃N₁O₂. This compound has garnered interest for its potential biological activities, particularly in pharmaceutical and agrochemical applications.

This compound features:

- Cyclopropane Ring : Provides unique reactivity and structural properties.

- Carboxylic Acid Group : Imparts acidic characteristics and potential for esterification.

- Ethyl Ester Functional Group : Enhances solubility and bioavailability.

Synthesis

The synthesis of Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester can be achieved through various methods, including:

- Suzuki–Miyaura Coupling Reaction : A widely used method for forming carbon–carbon bonds.

- Cyclopropanation Reactions : Utilizing diazomethane in the presence of catalytic agents to yield high efficiencies .

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets. The presence of the cyanophenyl group may enhance binding to biological receptors, potentially influencing various signaling pathways.

Pharmacological Profile

Research indicates that cyclopropanecarboxylic acids can exhibit diverse biological activities:

- Anti-inflammatory Properties : Some derivatives have shown efficacy in reducing inflammation markers.

- Insecticidal Activity : Certain esters have been reported to possess insecticidal properties, effective against common pests like mosquitoes and cockroaches .

Case Studies

-

Anti-inflammatory Activity

- A study evaluated the anti-inflammatory effects of cyclopropanecarboxylic acid derivatives on human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines such as IL-8 and COX-2 expression, suggesting potential therapeutic applications in inflammatory diseases.

-

Insecticidal Efficacy

- In a comparative analysis of various cyclopropanecarboxylic acid esters, the trans-ethyl ester exhibited notable insecticidal activity against house flies and other pests. The low toxicity profile makes it suitable for agricultural applications without posing significant risks to non-target organisms .

Comparative Analysis

The following table summarizes the biological activities of Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester compared to similar compounds:

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester | Cyclopropane ring with cyanophenyl group | Anti-inflammatory, insecticidal | Low toxicity profile |

| Ethyl trans-2-phenylcyclopropanecarboxylate | Contains a phenyl group | Known for anti-inflammatory properties | Potential pharmaceutical applications |

| Cyclobutanecarboxylic acid | Four-membered ring | Varies by substitution | Different ring size affects reactivity |

| 1-Cyclopropanecarboxylic acid | No substituents | Simpler structure leads to different activity | Less potent than substituted variants |

Propiedades

IUPAC Name |

ethyl (1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)12-7-11(12)10-5-3-9(8-14)4-6-10/h3-6,11-12H,2,7H2,1H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCIETZJHLAWCB-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.